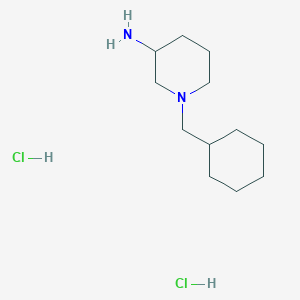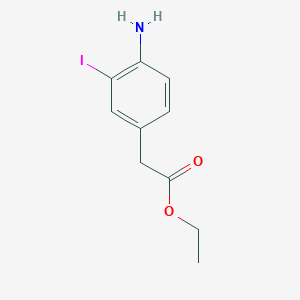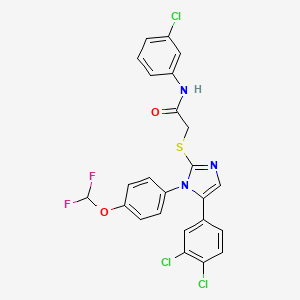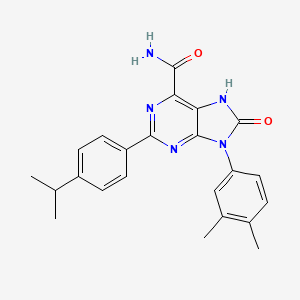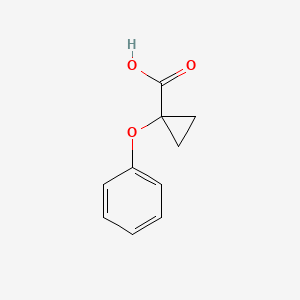
3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid, also known as 3-hydroxy-4-methoxy-phenoxy-butanoic acid, is an organic compound with a molecular formula C11H14O5. It is a white crystalline solid with a melting point of 77-78°C. 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is an important intermediate in the synthesis of various pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
HMPB serves as a highly acid-labile linker for solid-phase peptide synthesis (SPPS). In SPPS, peptides are synthesized step-by-step on a solid support, allowing efficient purification and isolation. HMPB acts as a linker between the peptide and the solid support, facilitating the assembly of longer peptide sequences. Its acid-lability ensures that the peptide can be cleaved from the resin under mild acidic conditions, yielding the desired product .
Amplification of Intracellular Oxidative Stress
Researchers have explored HMPB’s ability to improve the generation of reactive oxygen species (ROS) while consuming glutathione (GSH). By enhancing oxidative stress within cells, HMPB may have applications in cancer therapy, where selectively targeting cancer cells with increased ROS levels can be beneficial .
Antioxidant Properties
Despite its role in promoting oxidative stress, HMPB also exhibits antioxidant properties. It may scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant mechanisms and potential therapeutic applications is an ongoing area of research .
Biological Activity Modulation
HMPB’s chemical structure suggests potential interactions with biological macromolecules. Researchers have explored its effects on enzymes, receptors, and other cellular targets. Understanding its binding affinity and biological activity can lead to drug discovery and development .
Pharmacokinetic Enhancements
HMPB’s unique properties make it an interesting candidate for improving drug delivery systems. By incorporating HMPB into prodrugs or drug conjugates, researchers aim to enhance drug stability, solubility, and bioavailability. These applications are particularly relevant in personalized medicine and targeted therapies .
Materials Science and Nanotechnology
HMPB’s acid-labile nature extends beyond peptide synthesis. It has been explored as a linker in materials science and nanotechnology. For instance, it can be used to create stimuli-responsive materials that release cargo (such as drugs or nanoparticles) under specific conditions, such as low pH .
Wirkmechanismus
Mode of Action
Like other organic compounds, it may interact with various enzymes, receptors, or proteins within the body, leading to a cascade of biochemical reactions .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined through rigorous scientific research .
Result of Action
The molecular and cellular effects of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid’s action are currently unknown. Its impact on cellular function, gene expression, protein synthesis, and other biological processes needs to be investigated .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is active .
Eigenschaften
IUPAC Name |
3-hydroxy-4-(4-methoxyphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-9-2-4-10(5-3-9)16-7-8(12)6-11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQRGQYPJXMCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

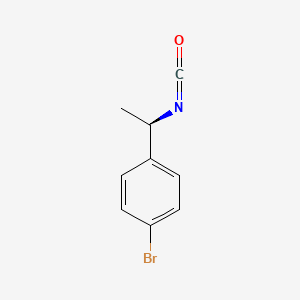
![6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2793844.png)


![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2793847.png)


